Cas no 1155152-94-5 (4-Chloro-2,6-bis(propan-2-yl)pyrimidine)
4-Chloro-2,6-bis(propan-2-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2,6-diisopropylpyrimidine
- 4-chloro-2,6-bis(propan-2-yl)pyrimidine
- NE17543
- 4-Chloro-2,6-bis(propan-2-yl)pyrimidine
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- Inchi: 1S/C10H15ClN2/c1-6(2)8-5-9(11)13-10(12-8)7(3)4/h5-7H,1-4H3
- InChI Key: VTBIAIVKOAUJGU-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(C)C)=NC(C(C)C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 159
- Topological Polar Surface Area: 25.8
4-Chloro-2,6-bis(propan-2-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B420513-10mg |
4-Chloro-2,6-bis(propan-2-yl)pyrimidine |
1155152-94-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B420513-50mg |
4-Chloro-2,6-bis(propan-2-yl)pyrimidine |
1155152-94-5 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B420513-100mg |
4-Chloro-2,6-bis(propan-2-yl)pyrimidine |
1155152-94-5 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM486619-1g |
4-Chloro-2,6-diisopropylpyrimidine |
1155152-94-5 | 98% | 1g |
$347 | 2023-02-03 | |
| Enamine | EN300-108681-0.05g |
4-chloro-2,6-bis(propan-2-yl)pyrimidine |
1155152-94-5 | 95% | 0.05g |
$118.0 | 2023-10-27 | |
| Enamine | EN300-108681-0.1g |
4-chloro-2,6-bis(propan-2-yl)pyrimidine |
1155152-94-5 | 95% | 0.1g |
$176.0 | 2023-10-27 | |
| Enamine | EN300-108681-0.25g |
4-chloro-2,6-bis(propan-2-yl)pyrimidine |
1155152-94-5 | 95% | 0.25g |
$252.0 | 2023-10-27 | |
| Enamine | EN300-108681-0.5g |
4-chloro-2,6-bis(propan-2-yl)pyrimidine |
1155152-94-5 | 95% | 0.5g |
$457.0 | 2023-10-27 | |
| Enamine | EN300-108681-1.0g |
4-chloro-2,6-bis(propan-2-yl)pyrimidine |
1155152-94-5 | 95% | 1g |
$584.0 | 2023-05-01 | |
| Enamine | EN300-108681-2.5g |
4-chloro-2,6-bis(propan-2-yl)pyrimidine |
1155152-94-5 | 95% | 2.5g |
$1147.0 | 2023-10-27 |
4-Chloro-2,6-bis(propan-2-yl)pyrimidine Suppliers
4-Chloro-2,6-bis(propan-2-yl)pyrimidine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 4-Chloro-2,6-bis(propan-2-yl)pyrimidine
Comprehensive Overview of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS No. 1155152-94-5)
4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS No. 1155152-94-5) is a specialized pyrimidine derivative widely recognized for its unique chemical properties and applications in pharmaceutical and agrochemical research. This compound, characterized by its chloro and isopropyl substituents, serves as a critical intermediate in the synthesis of advanced heterocyclic compounds. Its molecular structure, featuring a chlorinated pyrimidine core, makes it a valuable building block for designing bioactive molecules targeting various therapeutic areas.
In recent years, the demand for 4-Chloro-2,6-diisopropylpyrimidine (a common synonym) has surged due to its role in developing small-molecule inhibitors and crop protection agents. Researchers are particularly interested in its potential to modulate enzyme activity and receptor binding, aligning with trends in precision medicine and sustainable agriculture. The compound’s stability under diverse reaction conditions further enhances its utility in high-throughput screening and combinatorial chemistry.
The synthesis of CAS 1155152-94-5 typically involves halogenation and alkylation steps, optimized for yield and purity. Analytical techniques like HPLC and NMR spectroscopy are employed to verify its structural integrity, ensuring compliance with Good Manufacturing Practices (GMP). Its lipophilicity and electron-withdrawing properties are frequently discussed in forums focusing on drug solubility enhancement and catalysis.
Environmental and safety considerations for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine emphasize proper handling to minimize exposure. While not classified as hazardous under standard regulations, its storage recommendations include anhydrous conditions and light-sensitive packaging to prevent degradation. These protocols align with industry standards for laboratory chemical management, a topic gaining traction in green chemistry initiatives.
Market insights reveal growing applications of this compound in anticancer drug discovery and herbicide formulation, driven by patent filings and academic publications. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) positions it as a versatile scaffold for structure-activity relationship (SAR) studies. Users searching for "pyrimidine-based intermediates" or "chloro-substituted heterocycles" often encounter this compound in databases like SciFinder and Reaxys.
Future prospects for 1155152-94-5 include exploration in photodynamic therapy and material science, leveraging its UV absorption characteristics. Collaborative efforts between academia and industry aim to expand its utility in bioconjugation and nanotechnology, addressing trending queries on "multifunctional chemical linkers." As research evolves, this compound continues to bridge gaps between synthetic chemistry and applied sciences.
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